molecular formula C33H34N2O5 B1665960 ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate CAS No. 346735-24-8

ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate

Cat. No.: B1665960
CAS No.: 346735-24-8
M. Wt: 538.6 g/mol
InChI Key: SBVYURPQULDJTI-UHFFFAOYSA-N
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Description

Amelubant is a small molecule drug that acts as a long-acting oral Leukotriene B4 receptor antagonist. It is a prodrug that is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. These metabolites interact directly with the Leukotriene B4 receptors, which are chemotactic factors for immune cells and potentiate the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amelubant involves the preparation of its carbamic acid ethyl ester derivative. The synthetic route typically includes the reaction of 4-hydroxyphenyl-1-methylethyl phenoxy methyl phenyl methoxy phenyl iminomethyl with ethyl carbamate under specific conditions to yield Amelubant .

Industrial Production Methods

Industrial production methods for Amelubant are not extensively documented in the public domain. the process likely involves large-scale synthesis using the aforementioned synthetic route, followed by purification and quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Amelubant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Amelubant include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Amelubant include its active metabolites, BIIL 260 and BIIL 315.14, which are responsible for its pharmacological effects .

Scientific Research Applications

Amelubant has several scientific research applications, including:

Mechanism of Action

Amelubant exerts its effects by acting as a long-acting oral Leukotriene B4 receptor antagonist. It is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. These metabolites interact directly with the Leukotriene B4 receptors, which are G-protein coupled receptors responsible for mediating the effects of Leukotriene B4. The interaction with these receptors inhibits the chemotactic response of immune cells, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Amelubant

Amelubant is unique due to its long-acting nature and its ability to be metabolized into active metabolites that directly interact with Leukotriene B4 receptors.

Properties

Key on ui mechanism of action

Amelubant is a long-acting oral Leukotriene B4 (LTB4) receptor antagonist. Amelubant is a prodrug which is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. BIIL 260 and BIIL 315.14 interact directly with the LTB4 receptors. LTB4 is a chemotactic factor for immune cells and potentiates the immune response. The G-protein coupled receptors BLT1, (high affinity for LTB4, expressed in most leukocytes) and BLT2 (low affinity for LTB4) are responsible for mediating LTB4's effects.

CAS No.

346735-24-8

Molecular Formula

C33H34N2O5

Molecular Weight

538.6 g/mol

IUPAC Name

ethyl N-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidoyl]carbamate

InChI

InChI=1S/C33H34N2O5/c1-4-38-32(37)35-31(34)25-8-16-29(17-9-25)39-21-23-6-5-7-24(20-23)22-40-30-18-12-27(13-19-30)33(2,3)26-10-14-28(36)15-11-26/h5-20,36H,4,21-22H2,1-3H3,(H2,34,35,37)

InChI Key

SBVYURPQULDJTI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC=NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Isomeric SMILES

CCOC(=O)/N=C\NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Canonical SMILES

CCOC(=O)NC(=N)C1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amelubant;  BIIL-284;  BIIL-284-BS;  BIIL-284BS.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
Reactant of Route 2
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
Reactant of Route 3
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
Reactant of Route 4
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
Reactant of Route 5
Reactant of Route 5
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
Reactant of Route 6
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate

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